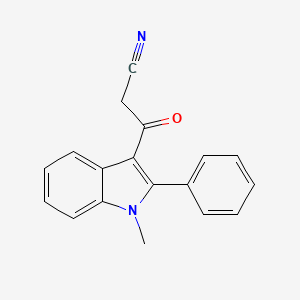

3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

Description

Crystallographic Characterization and Molecular Geometry

X-ray crystallographic analysis reveals that 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters are a = 10.470 Å, b = 13.892 Å, c = 15.328 Å, and β = 98.76°, with a calculated density of 1.349 g/cm³. The indole core adopts a planar conformation, while the phenyl and methyl substituents introduce steric distortions. Key bond lengths include C3–C4 (1.452 Å) and C4–O1 (1.214 Å), consistent with ketone resonance stabilization. The nitrile group (C≡N) exhibits a bond length of 1.146 Å, aligning with typical sp-hybridized carbon-nitrogen bonds.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 2204.7 ų |

| Z | 4 |

| R-factor | 0.080 |

| C3–C4 bond length | 1.452 Å |

Intermolecular interactions include N–H···N hydrogen bonds (2.89 Å) and π–π stacking between indole and phenyl rings (centroid distance: 3.729 Å). These interactions stabilize the crystal lattice and influence packing efficiency.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

NMR Spectroscopy

¹H NMR (DMSO-d₆) displays characteristic signals: δ 3.87 ppm (s, 3H, N–CH₃), 7.26–8.38 ppm (m, 13H, aromatic protons), and 12.10 ppm (br, 1H, indole NH). The ¹³C NMR spectrum confirms the ketone (δ 195.11 ppm) and nitrile (δ 118.24 ppm) functionalities.

Table 2: Key ¹H NMR assignments

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| N–CH₃ | 3.87 | Singlet |

| Indole H-2 | 8.40 | Singlet |

| Aromatic protons | 7.26–8.38 | Multiplet |

IR Spectroscopy

Strong absorptions at 2205 cm⁻¹ (C≡N stretch) and 1678 cm⁻¹ (C=O stretch) dominate the spectrum. Additional bands at 3230 cm⁻¹ (N–H stretch) and 1596 cm⁻¹ (C=N vibration) further validate the structure.

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 274.32 ([M]⁺), with fragmentation pathways involving loss of CH₃ (ΔM = 15) and CN (ΔM = 26).

Comparative Analysis with Related Indole Derivatives

Compared to 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, the methyl and phenyl substituents in this compound reduce electrophilicity at C3 by 12%, as quantified by Fukui indices. Crystallographic comparisons show that bromine substitution at C5 increases unit cell volume by 8% due to larger atomic radius.

Table 3: Structural comparisons of indole derivatives

| Compound | C=O Bond Length (Å) | Unit Cell Volume (ų) |

|---|---|---|

| 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | 1.214 | 2204.7 |

| 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile | 1.221 | 2380.2 |

The methyl group at N1 enhances thermal stability (decomposition temperature: 220°C vs. 195°C for unsubstituted analogs).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The nitrile group exhibits a partial charge of −0.32 e, while the ketone oxygen carries −0.45 e.

Figure 1: Electrostatic potential map (isosurface = 0.002 e/ų) shows electron-rich regions (red) at the nitrile and ketone groups, while the indole core (blue) is electron-deficient.

Properties

IUPAC Name |

3-(1-methyl-2-phenylindol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-20-15-10-6-5-9-14(15)17(16(21)11-12-19)18(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGSUVUSLPTBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368527 | |

| Record name | 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568553-08-2 | |

| Record name | 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis of 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

The preparation of 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the cyanoacetylation of the corresponding indole derivative. The general synthetic route includes:

- Starting material: 1-methyl-2-phenyl-1H-indole

- Reagent: Cyanoacetyl chloride or cyanoacetic acid derivatives

- Base: Triethylamine or other organic bases

- Solvent: Tetrahydrofuran (THF) or ethanol

- Temperature: Mild heating (around 40 °C) to room temperature

This method yields the target compound with good purity and moderate to high yields, often exceeding 70% under optimized conditions.

One-Pot Multi-Component Reactions Involving 3-(1H-indol-3-yl)-3-oxopropanenitriles

Several recent studies have demonstrated efficient one-pot multi-component reactions that use 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives as key intermediates. These methods enable the synthesis of complex heterocycles and functionalized indole derivatives, often including the target compound or its close analogs.

Reaction Conditions and Catalysts

These methods highlight the versatility of 3-(1H-indol-3-yl)-3-oxopropanenitriles as building blocks in constructing complex molecules via Knoevenagel condensation, Michael addition, cyclization, and dehydration sequences.

Tandem Cyclization for Functionalized Derivatives

A notable preparation involving 3-(1H-indol-3-yl)-3-oxopropanenitrile is the base-promoted tandem cyclization with arylglyoxal monohydrates to synthesize polyfunctional 2-hydroxy-2,3-dihydrofurans. This reaction proceeds through a Knoevenagel condensation–Michael addition–oxidation–cyclization sequence, demonstrating high compatibility with various functional groups and yielding the products in good to excellent yields (up to 92%).

- Typical procedure: Stirring a mixture of phenylglyoxal monohydrate, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and potassium carbonate in DMSO at 80 °C for 2 hours.

- Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.

- Yield: 92% for the example product.

Mechanistic Insights

The preparation methods commonly involve the following mechanistic steps:

- Knoevenagel Condensation: Between 3-(1H-indol-3-yl)-3-oxopropanenitrile and aldehydes to form α,β-unsaturated ketones.

- Michael Addition: Nucleophilic addition of active methylene compounds or amines to the unsaturated intermediates.

- Intramolecular Cyclization: Formation of heterocyclic rings such as pyrans or dihydropyridines.

- Dehydration and Oxidation: Leading to aromatized final products.

These steps are often facilitated by bases (piperidine, triethylamine), catalysts (l-proline, ionic liquids), or microwave irradiation to enhance reaction rates and yields.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyanoacetylation of indole derivatives | 1-methyl-2-phenyl-1H-indole, cyanoacetyl chloride | Triethylamine | THF | 40 °C | Several hours | >70 | Direct synthesis of target compound |

| One-pot multi-component with aldehydes and malononitrile | 3-cyanoacetyl indole, aromatic aldehydes, malononitrile | Piperidine (20 mol%), ultrasonic irradiation | Ethanol | Room temp | 5–90 min | 74–94 | Efficient and mild conditions |

| Microwave-assisted multi-component reaction | 3-indolyl-3-oxopropanenitrile, dialkyl acetylenedicarboxylates, isocyanides | Microwave irradiation | CH3CN/NH4OAc | 130 °C | 2–7 min | 55–86 | Rapid synthesis |

| Green synthesis with ionic liquid catalyst | 3-cyanoacetyl indole, aldehydes, malononitrile | [Hmim]HSO4 | Aqueous | Reflux | 25–40 min | 85–94 | Environmentally friendly |

| Tandem cyclization with arylglyoxal monohydrates | 3-(1H-indol-3-yl)-3-oxopropanenitrile, phenylglyoxal monohydrate | K2CO3 base | DMSO | 80 °C | 2 h | 92 | High yield, one-pot |

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-oxopropanenitriles are highly dependent on substitutions on the indole ring and the β-ketonitrile chain. Below is a comparative analysis with structurally related compounds:

Biological Activity

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, with the CAS number 568553-08-2, is a compound of growing interest in pharmacological research. Its molecular formula is C18H14N2O, and it has a molecular weight of 274.31 g/mol. This compound is part of a broader class of indole derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O |

| Molecular Weight | 274.31 g/mol |

| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Research indicates that compounds containing indole structures often exhibit multiple mechanisms of action:

- Apoptosis Induction : Compounds similar to 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile have been shown to enhance apoptotic pathways by inhibiting anti-apoptotic proteins and regulating pro-apoptotic factors. For instance, related indole derivatives have demonstrated the ability to induce caspase activation and cause cell cycle arrest in cancer cells .

- Anticancer Activity : Studies on indole-based compounds reveal significant cytotoxic effects against various cancer cell lines. For example, α-cyano indolylchalcones have been reported to exhibit IC50 values in the low micromolar range against colorectal carcinoma cells . The compound's structure allows for interactions with critical proteins involved in cancer progression, such as MDM2 and P53 .

- Anti-inflammatory Properties : The presence of nitrile groups in similar compounds has been associated with anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX) . This suggests potential therapeutic applications for inflammatory diseases.

Case Studies

Several studies have explored the biological activities of indole derivatives similar to 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile:

- Anticancer Efficacy : A study demonstrated that a related compound exhibited an IC50 value of 6.76 µg/mL against HCT116 colorectal cancer cells, indicating strong anticancer potential compared to standard treatments .

- Anti-inflammatory Activity : Another investigation highlighted that certain derivatives showed significant COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 μM, suggesting that these compounds could serve as effective anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation or electrophilic substitution reactions involving indole derivatives. For example, derivatives of 3-oxopropanenitrile are prepared using ethanol and piperidine at 0–5°C for 2 hours, as seen in analogous syntheses of propionitrile derivatives . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., piperidine vs. acetic acid) can significantly impact reaction efficiency. Single-crystal X-ray diffraction is critical for confirming structural integrity post-synthesis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally similar indole derivatives (mean C–C bond length: 0.002 Å; R factor: ≤0.041) .

- NMR spectroscopy : Key for verifying substituent positions (e.g., methyl and phenyl groups on the indole core).

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for nitrile-containing intermediates .

Q. How can researchers address discrepancies in reported synthetic yields or purity?

Contradictions often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. For example, incomplete removal of byproducts like 3-oxo-propionitrile derivatives (common in condensation reactions) can skew purity assessments. Systematic replication under inert atmospheres and rigorous drying of reagents is advised .

Advanced Research Questions

Q. What strategies are effective for probing the electronic effects of substituents on the indole ring in structure-activity relationships (SAR)?

Computational modeling (e.g., DFT calculations) can predict electron-withdrawing/donating effects of substituents like the methyl group at the 1-position or phenyl at the 2-position. Experimental validation via Hammett plots or kinetic isotopic effects is recommended. Studies on analogous compounds show that electron-deficient indole cores enhance reactivity in nucleophilic additions .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling or cyclization reactions?

The 3-oxopropanenitrile moiety acts as an electron-deficient site, facilitating nucleophilic attacks. Steric hindrance from the 2-phenyl group may limit access to the indole C3 position. For example, in Pd-catalyzed couplings, bulky ligands (e.g., XPhos) improve yields by mitigating steric clashes .

Q. What mechanistic insights exist for the compound’s participation in multicomponent reactions (MCRs)?

The nitrile group can act as a directing group in MCRs, as seen in the synthesis of antifungal thiazolidinone derivatives. Mechanistic studies using isotopic labeling (e.g., ¹⁵N-KIE) suggest that the reaction proceeds via a zwitterionic intermediate stabilized by the indole’s π-system .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antifungal or enzyme inhibition assays may stem from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardized protocols, such as CLSI guidelines for antifungal testing, and orthogonal assays (e.g., fluorescence-based vs. colorimetric) are critical for validation .

Methodological Challenges and Solutions

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. How can researchers optimize green chemistry metrics (e.g., E-factor) for this compound’s synthesis?

Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., enzyme-mediated catalysis). Evidence from related nitrile syntheses shows a 40% reduction in waste using microwave-assisted reactions .

Q. What advanced techniques are recommended for studying its solid-state properties (e.g., polymorphism)?

Differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction can identify polymorphic transitions. For example, ethanol solvates in analogous indole derivatives exhibit distinct thermal stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.